1,2-Diazaspiro(2,5)octane, 1-methyl-

Description

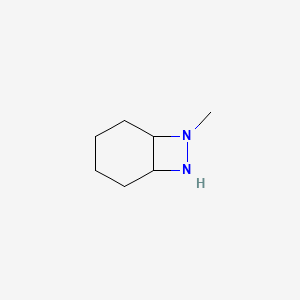

1,2-Diazaspiro[2.5]octane, 1-methyl- (CAS: 61008-71-7) is a spirocyclic amine with the molecular formula C₇H₁₄N₂ and a molecular weight of 126.1995 g/mol . Its structure features a seven-membered octane ring fused to a three-membered diaziridine ring via a spiro junction at positions C2 and C3. The compound’s IUPAC-standardized InChIKey (FFYNQULECGIKOW-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

CAS No. |

61008-71-7 |

|---|---|

Molecular Formula |

C7H14N2 |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

7-methyl-7,8-diazabicyclo[4.2.0]octane |

InChI |

InChI=1S/C7H14N2/c1-9-7-5-3-2-4-6(7)8-9/h6-8H,2-5H2,1H3 |

InChI Key |

UMFQNONQAVOOGO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCCCC2N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 1,2-Diazaspiro[2.5]octane, 1-methyl-, and analogous compounds:

Key Observations:

- Ring Size and Strain: The parent compound, 1,2-Diazaspiro[2.5]octane (C₆H₁₂N₂), lacks the methyl group, reducing steric hindrance and molecular weight compared to its methylated counterpart .

- Spiro Junction Variations: 2,5-Diazaspiro[3.5]nonane (from patent literature ) features a six-membered ring fused to a five-membered ring, altering strain and reactivity. The larger rings may offer more conformational flexibility but reduce steric constraints critical for binding in catalytic or therapeutic contexts.

- Pharmacological Contrast : Diazepam, a diazepine derivative, shares a diaza ring system but incorporates aromatic and halogen substituents, enabling central nervous system (CNS) activity. In contrast, 1-methyl-1,2-Diazaspiro[2.5]octane’s spiro structure lacks such functional groups, suggesting divergent applications .

Preparation Methods

Protective Group Strategy

The synthesis of diazaspiro compounds typically involves strategic use of protective groups to control reactivity during multiple reaction steps. This approach is particularly important when dealing with compounds containing multiple nitrogen atoms, as is the case with 1,2-Diazaspiro(2,5)octane, 1-methyl-. Protective groups such as benzyl, tert-butoxycarbonyl, and benzyloxycarbonyl are commonly employed.

Cyclization Approaches

Cyclization reactions represent another fundamental approach for constructing the spirocyclic framework. For diazaspiro compounds, this often involves the formation of one ring, followed by the construction of a second ring that shares a carbon atom with the first. Various cyclization methods can be employed, including intramolecular nucleophilic substitution and ring closure reactions.

Synthesis Methods Analysis

Adaptation from 4,7-Diazaspiro[2.5]octane Synthesis

While direct synthesis methods for 1,2-Diazaspiro(2,5)octane, 1-methyl- are limited in literature, valuable insights can be drawn from the synthesis of the related compound 4,7-Diazaspiro[2.5]octane. This involves:

- Starting with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl) carbamate derivatives

- Proceeding through substitution, protective group addition, deprotection, and reduction steps

- Avoiding hazardous reagents such as boron trifluoride diethyl etherate

The general reaction scheme involves:

- Conversion of compound I [(1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate] with a nucleophilic reagent like glycine methyl ester hydrochloride

- Addition of protective groups (typically benzyl via benzyl bromide)

- Deprotection of the p-methoxybenzyloxycarbonyl group

- Reduction to form the final spirocyclic system

This method could potentially be modified for the synthesis of 1,2-Diazaspiro(2,5)octane, 1-methyl- by adjusting the positioning of nitrogen atoms in the starting materials and altering the protective group strategy.

Synthesis via Trichloroethanol Derivatives

Another potential approach draws from the synthesis of 2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol, which contains the target 1-methyl-1,2-diazaspiro[2.5]octane core. This multi-step process generally involves:

- Initial construction of the 1,2-diazaspiro[2.5]octane core

- Introduction of functional groups at the nitrogen positions

- Specific methylation of one nitrogen atom to achieve the 1-methyl derivative

The methylation step would likely employ traditional alkylation methods using methyl iodide or dimethyl sulfate in the presence of appropriate bases.

Adaptation from Spirocyclic Piperidine-Azetidine Synthesis

Research on spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) and spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) systems provides additional synthetic approaches that could be adapted. These include:

- Nitrile lithiation/alkylation chemistry for constructing spiroazetidine systems

- 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization for spiropyrrolidines

These methods could be modified to access the 1,2-diazaspiro structure by adjusting the ring sizes and nitrogen positions in the starting materials.

Synthetic Route Based on Patent Literature

Analysis of patent literature reveals a potential synthetic pathway for the related 4,7-diazaspiro[2.5]octane compound that could be adapted for 1,2-diazaspiro(2,5)octane, 1-methyl-:

Step-by-Step Synthetic Route

Table 1: Key Steps in the Synthetic Route for Diazaspiro Compounds

| Step | Reaction Type | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| 1 | Substitution | Compound I + Glycine methyl ester hydrochloride | K₂CO₃, Acetonitrile, Room temperature, 2-3 h | TLC monitoring required |

| 2 | Protection | Benzyl bromide | Room temperature, 1-2 h | Excess benzyl bromide (2-6 equivalents) |

| 3 | Deprotection | Trifluoroacetic acid (5-25% in dichloromethane) | Room temperature, overnight | Removes p-methoxybenzyloxycarbonyl group |

| 4 | Reduction | Lithium aluminum hydride | THF, 60-70°C, 2-3 h | TLC monitoring required |

The procedure involves dissolving the starting material (typically a 4-methoxybenzyl protected cyclopropylcarbamate) with glycine methyl ester hydrochloride in acetonitrile, adding potassium carbonate, and stirring at room temperature. After completion, benzyl bromide is added dropwise, and the reaction continues at room temperature. After filtration and washing, the product is treated with trifluoroacetic acid for deprotection. The final step involves reduction with lithium aluminum hydride in tetrahydrofuran (THF).

For the synthesis of 1,2-Diazaspiro(2,5)octane, 1-methyl-, this procedure would need modification to adjust the position of the nitrogen atoms and introduce the methyl group at the appropriate nitrogen.

Considerations for Methylation

To achieve the specific 1-methyl derivative of 1,2-diazaspiro(2,5)octane, several approaches could be employed:

Selective Methylation

Selective methylation could be performed using common methylating agents such as methyl iodide or dimethyl sulfate. The challenge lies in controlling the regioselectivity to ensure methylation occurs at the desired nitrogen position. This might require:

Direct Incorporation of Methyl Group

Another approach involves incorporating the methyl group directly into the building blocks used for the spirocyclic system, ensuring its presence at the correct position in the final molecule. This method might be preferable as it avoids selectivity issues during late-stage methylation.

Purification and Characterization

After synthesis, purification of 1,2-Diazaspiro(2,5)octane, 1-methyl- typically involves:

- Silica gel column chromatography, often using hexane:ethyl acetate solvent systems

- Recrystallization from appropriate solvent systems

- Preparative thin-layer chromatography for final purification

Characterization is commonly performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

- Mass spectrometry (MS, particularly ESI-MS)

- Infrared (IR) spectroscopy

- Elemental analysis

Previous research has reported the vertical ionization energy of 1,2-Diazaspiro(2,5)octane, 1-methyl- as 9.03 eV, determined by photoelectron spectroscopy.

Comparison of Synthetic Approaches

Table 2: Comparison of Potential Synthetic Routes

| Synthetic Approach | Advantages | Limitations | Yield Range | Key Reagents |

|---|---|---|---|---|

| Protection-Deprotection Strategy | Well-established methodology, Scalable | Multiple steps required | 50-60% overall | K₂CO₃, Benzyl bromide, Trifluoroacetic acid |

| Trichloroethanol Derivative Approach | Direct access to 1,2-diazaspiro core | Limited literature precedent | Not reported | Multi-step process, specific details limited |

| Spirocyclic Amine Approach | Applicable to various ring systems | May require adaptation | Not reported | Varies based on specific method |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-1,2-diazaspiro[2.5]octane, and how do reaction parameters influence yield?

- The compound can be synthesized via cyclization reactions involving ketones and amines under controlled conditions. For example, microreactor systems enable continuous, safe synthesis by optimizing temperature (e.g., 50–80°C) and residence time (minutes to hours), reducing side reactions like oxidation . Key intermediates, such as oxaziridines, may form during the process, requiring precise stoichiometric control of reagents like chloramine . Characterization via NMR (¹H/¹³C) and mass spectrometry (HRMS) is critical to confirm spirocyclic structure and purity .

Q. What spectroscopic techniques are most reliable for characterizing 1-methyl-1,2-diazaspiro[2.5]octane?

- NMR : ¹H NMR can identify methyl group splitting patterns (e.g., singlet at δ ~2.5 ppm for N-methyl) and spirocyclic proton environments. ¹³C NMR distinguishes carbonyl carbons (δ ~170 ppm) and quaternary spiro carbons .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., C₇H₁₂N₂O: [M+H]⁺ = 141.1022) and fragmentation patterns indicative of the spiro scaffold .

- X-ray Crystallography : Resolves bond angles and steric strain in the spirocyclic core, though crystallization may require slow evaporation in nonpolar solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-methyl-1,2-diazaspiro[2.5]octane in drug design?

- Density Functional Theory (DFT) calculations assess the compound’s electron density distribution, identifying nucleophilic/electrophilic sites. For instance, the spirocyclic nitrogen may act as a hydrogen bond acceptor, enhancing binding to biological targets like kinases . Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with enzyme active sites, guiding structural modifications for improved affinity .

Q. What experimental strategies resolve contradictions in solubility data for 1-methyl-1,2-diazaspiro[2.5]octane derivatives?

- Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. Strategies include:

- HPLC-PDA : Quantifies purity and detects co-eluting impurities .

- Dynamic Light Scattering (DLS) : Measures aggregation in aqueous solutions, which can mask true solubility .

- Cosolvency Studies : Systematic testing of solvent mixtures (e.g., DMSO/water) to optimize dissolution for biological assays .

Q. How does the spirocyclic structure influence the compound’s bioactivity in antimicrobial studies?

- The rigid spiro scaffold restricts conformational flexibility, potentially enhancing target selectivity. In vitro assays (e.g., MIC against E. coli) paired with ROS (reactive oxygen species) detection can elucidate bactericidal mechanisms . Comparative studies with non-spiro analogs (e.g., linear diazepanes) may isolate structural contributions to activity .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to map the impact of temperature, solvent polarity, and catalyst loading on yield .

- Data Validation : Cross-reference NMR assignments with literature databases (e.g., PubChem) to confirm signal assignments .

- Safety : Microreactor systems mitigate risks associated with exothermic intermediates (e.g., oxaziridines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.